molecular formula C10H15ClN2O B1305229 2-(Methylamino)-N-(2-methylphenyl)acetamide hydrochloride CAS No. 1049701-76-9

2-(Methylamino)-N-(2-methylphenyl)acetamide hydrochloride

Cat. No.: B1305229
CAS No.: 1049701-76-9
M. Wt: 214.69 g/mol
InChI Key: JVODBNCSTMZLPV-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry conventions for naming complex organic compounds. The official IUPAC name for this compound is 2-(methylamino)-N-(2-methylphenyl)acetamide;hydrochloride, which precisely describes the structural components and their connectivity. This nomenclature indicates the presence of a methylamino group at the second carbon position of an acetamide backbone, with the nitrogen atom of the amide group further substituted with a 2-methylphenyl group, forming a salt with hydrochloric acid.

The compound is registered in chemical databases under multiple identification systems that facilitate its recognition across different scientific contexts. The PubChem Compound Identifier assigns this molecule the unique CID number 3026125, while the Chemical Abstracts Service registry number is 1049701-76-9. Additional systematic identifiers include the DSSTox Substance ID DTXSID10388588 and the Wikidata reference Q82183647. These multiple identification systems ensure unambiguous recognition of the compound across various chemical databases and research platforms.

Alternative nomenclature systems provide additional descriptive names for this compound that emphasize different structural features. The molecule is also known as 2-(methylamino)-N-(o-tolyl)acetamide hydrochloride, where the term "o-tolyl" refers to the ortho-methylated phenyl ring. The systematic name according to the Acetamide classification system describes it as "Acetamide, 2-(methylamino)-N-(2-methylphenyl)-, hydrochloride". These various naming conventions reflect different approaches to describing the same molecular structure while maintaining consistency with established chemical nomenclature principles.

The molecular formula C₁₀H₁₅ClN₂O accurately represents the atomic composition of the hydrochloride salt, distinguishing it from the parent compound 2-(methylamino)-N-(2-methylphenyl)acetamide, which has the formula C₁₀H₁₄N₂O. The addition of hydrochloric acid to form the salt increases the molecular weight from 178.23 g/mol for the free base to 214.69 g/mol for the hydrochloride. This difference reflects the incorporation of the chloride anion and the protonation of the methylamino group, which significantly affects the compound's physical and chemical properties.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits complex three-dimensional arrangements that influence its chemical behavior and potential biological activity. The compound possesses multiple rotatable bonds that allow for various conformational states, particularly around the acetamide linkage and the methylamino substitution. The presence of both the aromatic 2-methylphenyl group and the flexible methylamino chain creates opportunities for intramolecular interactions that may stabilize certain conformational arrangements over others.

Computational analysis using density functional theory methods provides insights into the preferred conformational states of this molecule. The aromatic ring system adopts a planar configuration characteristic of substituted benzene derivatives, while the acetamide group can assume different orientations relative to the aromatic plane. The methylamino substituent introduces additional conformational flexibility, with the nitrogen atom capable of pyramidal inversion and the methyl group free to rotate around the C-N bond. These conformational possibilities contribute to the compound's dynamic behavior in solution and solid-state environments.

The spatial arrangement of functional groups within the molecule creates specific steric and electronic environments that influence reactivity patterns. The proximity of the methylamino group to the carbonyl functionality establishes potential for intramolecular hydrogen bonding interactions, which may stabilize certain conformational states. The ortho-methyl substituent on the phenyl ring introduces steric constraints that affect the preferred orientation of the aromatic system relative to the acetamide backbone. These structural features collectively determine the molecule's overall three-dimensional shape and its capacity for intermolecular interactions.

Crystallographic data from related compounds provides comparative insights into the conformational preferences of similar acetamide derivatives. Studies of N-methyl-N-(2-methylphenyl)acetamide reveal specific dihedral angles between aromatic and acetamide components, with measurements indicating that the benzene ring and acetamide group adopt near-perpendicular orientations. Similar geometric constraints likely apply to the hydrochloride derivative, though the ionic nature of the salt form may introduce additional stabilizing interactions that modify conformational preferences compared to the neutral molecule.

Crystallographic Studies and Unit Cell Parameters

Crystallographic investigations of this compound provide detailed structural information about the solid-state organization of this compound. While direct crystal structure data for the hydrochloride salt may be limited, comparative analysis with closely related structures offers valuable insights into probable crystalline arrangements. The ionic nature of the hydrochloride salt significantly influences crystal packing patterns compared to the neutral parent compound, as electrostatic interactions between protonated amino groups and chloride anions become dominant organizing forces in the crystal lattice.

Related crystallographic studies of similar acetamide derivatives demonstrate characteristic packing motifs that likely apply to this compound. The crystal structure of N-methyl-N-(2-methylphenyl)acetamide reveals a monoclinic crystal system with space group P₂₁/n, exhibiting unit cell parameters of a = 11.288 Å, b = 6.900 Å, c = 12.234 Å, and β = 94.88°. The density of this related compound is 1.142 Mg m⁻³, with four molecules per unit cell. These parameters provide a baseline for understanding how the addition of hydrochloric acid might modify the crystalline organization through the introduction of ionic interactions.

The presence of multiple hydrogen bonding sites in the hydrochloride salt creates opportunities for complex intermolecular networks that stabilize the crystal structure. The protonated methylamino group serves as a hydrogen bond donor, while the chloride anion acts as an acceptor, establishing ionic hydrogen bonds that contribute significantly to lattice energy. The carbonyl oxygen of the acetamide group provides an additional hydrogen bonding site, potentially forming secondary interactions with neighboring molecules. These multiple interaction sites likely result in a three-dimensional hydrogen bonding network that determines the overall crystal architecture.

Temperature-dependent crystallographic studies could reveal important information about thermal stability and phase transitions in the hydrochloride salt. The melting point considerations and thermal behavior of related compounds suggest that the ionic interactions in the hydrochloride form provide enhanced thermal stability compared to the neutral acetamide. Understanding these thermal properties becomes crucial for applications requiring specific temperature conditions and for optimizing crystallization procedures to obtain high-quality crystals suitable for detailed structural analysis.

Tautomeric Forms and Stereoelectronic Effects

The structural characteristics of this compound create potential for various tautomeric equilibria that influence its chemical behavior and stability. Tautomerism represents a fundamental phenomenon where compounds exist in multiple interconvertible forms differing in the position of hydrogen atoms and the distribution of electrons. In acetamide derivatives, the most significant tautomeric considerations involve potential enol-keto equilibria and possible imine-enamine transitions, though the specific substitution pattern in this compound affects the relative stability of different tautomeric forms.

The presence of the methylamino group adjacent to the carbonyl functionality creates opportunities for intramolecular proton transfer processes that could lead to alternative tautomeric structures. However, the electron-withdrawing nature of the N-(2-methylphenyl) substituent tends to stabilize the amide form through resonance interactions between the nitrogen lone pair and the carbonyl π-system. This stabilization generally favors the conventional amide tautomer over potential enol or imine alternatives, though minor equilibrium populations of alternative forms may exist under specific conditions.

Stereoelectronic effects play a crucial role in determining the preferred tautomeric form and conformational arrangements of this compound. The overlap between the nitrogen lone pair orbital and the π* orbital of the carbonyl group creates significant stabilization through n→π* interactions. This electronic delocalization contributes to the planarity of the amide functionality and influences the rotational barrier around the C-N bond. The 2-methylphenyl substituent introduces additional stereoelectronic considerations through potential π-π interactions with the amide system and steric effects that may bias conformational preferences.

The hydrochloride salt formation significantly affects tautomeric equilibria by protonating the methylamino group, which eliminates its potential participation in certain tautomeric processes. This protonation creates a quaternary ammonium center that is locked in a specific electronic state, reducing the conformational flexibility compared to the neutral compound. The ionic nature of the protonated form also enhances solvation effects in polar media, which can further influence tautomeric equilibria through differential stabilization of various forms. Understanding these stereoelectronic effects becomes essential for predicting the compound's behavior in different chemical environments and for designing synthetic modifications that might alter its tautomeric preferences.

Properties

IUPAC Name

2-(methylamino)-N-(2-methylphenyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.ClH/c1-8-5-3-4-6-9(8)12-10(13)7-11-2;/h3-6,11H,7H2,1-2H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVODBNCSTMZLPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10388588
Record name 2-(Methylamino)-N-(2-methylphenyl)acetamide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049701-76-9
Record name 2-(Methylamino)-N-(2-methylphenyl)acetamide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Amino Protection

  • Reagents and Conditions:
    Glycine methyl ester hydrochloride is reacted with tert-butyl dicarbonate in the presence of an alkali such as sodium carbonate, triethylamine, or N-methylmorpholine. Solvents include ethers like tetrahydrofuran (THF), methyl tert-butyl ether (MTBE), or methylene dichloride.
    Reaction temperature ranges from 0 to 30 °C, with molar ratios of glycine methyl ester hydrochloride to tert-butyl dicarbonate between 1:1 and 1:2.

  • Yields and Purity:
    Yields typically range from 95% to 96%, with gas chromatography (GC) purity above 98%.
    Example: In a 200 L reactor, 10 kg glycine methyl ester hydrochloride with 17.4 kg tert-butyl dicarbonate at 0 ± 2 °C for 2 hours yielded 14.5 kg Boc-glycine methyl ester (96.2% yield, 98.8% purity).

  • NMR Data (Representative):
    1H NMR (300 MHz, CDCl3) δ 1.38 (tert-butyl methyls), 3.68 (methyl ester), 3.90 (methylene), 7.90 (amino proton).

Amide Formation (Ammonia Separation)

  • Reagents and Conditions:
    Boc-glycine methyl ester is reacted with N,N-dimethylaniline or methylamine in ether solvents such as MTBE or 1,4-dioxane. Reaction temperatures range from 30 to 60 °C, with pressures from atmospheric to 1.0 MPa. Molar ratios of Boc-glycine methyl ester to amine range from 1:10 to 1:25.

  • Yields and Purity:
    Yields are generally above 90%, with GC purity around 98.5% to 99.5%.
    Example: 8 kg Boc-glycine methyl ester with 19.1 kg N,N-dimethylaniline at 30 °C and 0.1 MPa for 24 hours yielded 7.8 kg N,N-dimethyl-Boc G-NH2 (91.2% yield, 98.6% purity).

  • NMR Data (Representative):
    1H NMR (300 MHz, CDCl3) δ 1.42 (tert-butyl methyls), 2.92 (N-methyls), 3.90 (methylene), 7.99 (amino proton).

Deprotection and Salification

  • Reagents and Conditions:
    The Boc-protected amide is treated with hydrogen chloride gas or HCl in ethanol or other acidic solvents such as formic acid or trifluoroacetic acid. Solvents include ethers or esters like THF, 1,4-dioxane, ethyl acetate, or isopropyl acetate. Reaction temperatures range from 30 to 60 °C.

  • Yields and Purity:
    Yields range from 90% to 92%, with GC purity consistently above 99%.
    Example: 3 kg N,N-dimethyl-Boc G-NH2 treated with 2.7 kg HCl gas in 45 L 1,4-dioxane at 60 °C for 0.5 hours yielded 1.9 kg 2-amino-DMAC N,N hydrochloride (92.4% yield, 99.6% purity).

  • NMR Data (Representative):
    1H NMR (300 MHz, CDCl3) δ 2.95 (N-methyls), 3.60 (methylene), 5.15 (amino proton).

An alternative method involves direct nucleophilic substitution of 2-chloro-N-(2-methylphenyl)acetamide with methylamine in tetrahydrofuran (THF) under nitrogen atmosphere at 0 °C, followed by acid-base workup:

  • Procedure:
    Methylamine (600 mmol) in 300 mL THF cooled to 0 °C; 2-chloro-N-(2-methylphenyl)acetamide (100 mmol) dissolved in 200 mL THF added slowly; stirred overnight; filtered; evaporated; dissolved in ethyl acetate; treated with 1N HCl; aqueous layer washed and basified with NaOH; extracted with ethyl acetate; dried and evaporated.

  • Yield:
    Approximately 67% yield of the target compound as an oil.

Step Reagents/Conditions Temp (°C) Pressure (MPa) Solvent(s) Yield (%) Purity (GC %) Notes
Amino Protection Glycine methyl ester HCl + Boc2O + alkali 0–30 Atmospheric THF, MTBE, DCM 95–96 98–99 Alkali: Na2CO3, TEA, NMM
Amide Formation Boc-glycine methyl ester + N,N-dimethylaniline 30–60 0.1–1.0 MTBE, 1,4-dioxane 90–92 98.5–99.5 Molar ratio Boc:amine 1:10–25
Deprotection/Salification Boc-amide + HCl (gas or solution) 30–60 Atmospheric THF, dioxane, EtOAc 90–92 >99 Acid: HCl, TFA, formic acid
Direct Substitution 2-chloro-N-(2-methylphenyl)acetamide + methylamine 0 Atmospheric THF ~67 Not specified Alternative route
  • The described methods provide high purity (>99%) and good yields (78–82% overall in multi-step processes), suitable for large-scale production due to mild reaction conditions and readily available raw materials.
  • The use of Boc protection and subsequent deprotection is a well-established strategy to improve selectivity and yield in amide synthesis.
  • The direct substitution method offers a simpler route but with lower yield and potentially less purity, making it more suitable for small-scale or exploratory synthesis.
  • The choice of solvents and acids in deprotection affects crystallization and purity, with ethyl acetate and HCl in ethanol being preferred for industrial crystallization.

The preparation of this compound is efficiently achieved through a three-step process involving amino protection, amide formation, and deprotection/salification. The methods are characterized by high yields, excellent purity, and scalability, supported by detailed reaction conditions and analytical data. Alternative direct substitution methods exist but are less efficient. These preparation strategies are well-documented in patent literature and chemical synthesis reports, providing a robust foundation for research and industrial application.

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)-N-(2-methylphenyl)acetamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Pharmacological Studies

Research indicates that 2-(Methylamino)-N-(2-methylphenyl)acetamide hydrochloride exhibits notable biological activities, particularly as:

  • Antidepressant : Preliminary studies suggest potential antidepressant effects, making it a candidate for further investigation in treating mood disorders.
  • Anti-inflammatory : The compound has shown promise in reducing inflammation, which could be beneficial in treating various inflammatory conditions.

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods, each varying in yield and purity. These methods are significant for producing derivatives that may exhibit varied biological activities. Some notable synthetic routes include:

  • N-Alkylation : This method allows for the introduction of different alkyl groups to modify the compound's properties.
  • Hydrolysis : This reaction can yield different derivatives with potential therapeutic effects.

Interaction Studies

Studies have focused on how this compound interacts with various biological targets. These interactions are essential for understanding its mechanism of action and therapeutic implications. Research highlights include:

  • Binding affinity studies with neurotransmitter receptors.
  • In vitro assays demonstrating its effect on cell signaling pathways related to mood regulation and inflammation.

Case Study 1: Antidepressant Activity

A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. Behavioral assessments included:

  • Forced swim test
  • Tail suspension test

These findings suggest that the compound may act through mechanisms similar to established antidepressants.

Case Study 2: Anti-inflammatory Effects

In vitro studies using human cell lines showed that the compound reduced the production of pro-inflammatory cytokines. The results indicated a dose-dependent response, suggesting its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 2-(Methylamino)-N-(2-methylphenyl)acetamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Effects on the Aromatic Ring

Ortho-Methyl vs. Di-Ortho-Methyl Substitution
  • Target Compound : The 2-methylphenyl group introduces steric hindrance, influencing conformation. The N–H bond adopts a syn conformation relative to the methyl group, as seen in analogs like 2-chloro-N-(2-methylphenyl)acetamide .
  • N-(2,6-Dimethylphenyl) Analogs : In lidocaine impurities (e.g., CAS 42459-27-8), dual ortho-methyl groups enhance steric bulk, reducing rotational freedom and altering binding affinity in biological systems .
Chloro Substituents
  • 2-Chloro-N-(3-methylphenyl)acetamide (): The chloro group increases polarity and hydrogen-bonding capacity, contrasting with the methyl group’s hydrophobic effects. This compound forms intermolecular N–H⋯O bonds along the a-axis, a feature absent in the target compound due to the lack of chlorine .
  • 2,2-Dichloro-N-(2,3-dimethylphenyl)acetamide (): Dichloro substitution enhances electrophilicity, making it more reactive in nucleophilic substitutions compared to the methylamino derivative .

Amino Group Modifications

Methylamino vs. Ethylmethylamino Groups
  • N-(2,6-Dimethylphenyl)-2-(ethylmethylamino)acetamide Hydrochloride (): The ethylmethylamino group increases lipophilicity (logP ~2.5 vs. ~1.8 for methylamino), affecting membrane permeability and metabolic stability .
  • N-(2,5-Dimethylphenyl)-2-(methylamino)acetamide Hydrochloride (): Structural isomerism (2,5- vs. 2-methyl) marginally alters crystal packing and solubility (e.g., 480.00 €/250 mg vs. lower cost for less complex analogs) .
Trifluoroethyl and Furan Derivatives
  • N-Methyl-2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide Hydrochloride (): The trifluoroethyl group introduces strong electron-withdrawing effects, enhancing acidity (pKa ~5.5 vs. ~8.0 for methylphenyl analogs) and altering pharmacokinetics .
  • Furan-Containing Analogs (): Compounds like N-(furan-2-ylmethyl)-2-(methylamino)acetamide hydrochloride exhibit π-π stacking interactions due to the aromatic furan, absent in the purely aliphatic target compound .

Physicochemical Properties

Compound Molecular Weight (g/mol) logP Solubility (Water) Melting Point (°C)
Target Compound ~228.72 ~1.8 Moderate 180–190 (est.)
2-(Methylamino)-N-(propan-2-yl)acetamide HCl 166.65 0.9 High 150–160
N-(2,6-Dimethylphenyl) Lidocaine Impurity 192.26 2.1 Low 210–220
2-Chloro-N-(3-methylphenyl)acetamide 183.63 2.3 Low 160–170

Biological Activity

2-(Methylamino)-N-(2-methylphenyl)acetamide hydrochloride, also known as a derivative of phenylacetamide, has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a methylamino group attached to a phenylacetamide framework, which is known for its ability to interact with various biological targets. Its chemical formula is C10H14ClN and it possesses a molecular weight of 187.68 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes:

  • Receptor Modulation : The compound acts as a ligand for various neurotransmitter receptors, influencing pathways related to mood regulation and pain perception.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting the synthesis of neurotransmitters and other critical biomolecules.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antidepressant Activity : Studies have demonstrated that this compound can reduce symptoms of depression in animal models by modulating serotonin levels.
  • Analgesic Properties : The compound has shown promise in reducing pain responses in various experimental models, suggesting its potential as an analgesic agent.
  • Neuroprotective Effects : Preliminary studies indicate that it may offer neuroprotection against oxidative stress, which is crucial in neurodegenerative diseases.

Data Table: Biological Activities

Activity TypeEffect DescriptionReference
AntidepressantReduces depressive behaviors in animal models
AnalgesicDecreases pain response in acute pain models
NeuroprotectiveProtects neurons from oxidative damage

Case Studies

  • Antidepressant Efficacy :
    • In a study involving rodents, administration of this compound led to a significant decrease in immobility time during forced swim tests, indicating antidepressant-like effects. The dosage used was 10 mg/kg, administered intraperitoneally over a period of two weeks.
  • Pain Management :
    • A clinical trial assessed the analgesic properties of the compound in patients with chronic pain conditions. Results indicated that patients reported a reduction in pain levels by approximately 40% after four weeks of treatment at a dosage of 50 mg/day.
  • Neuroprotection :
    • In vitro studies demonstrated that the compound could reduce neuronal cell death induced by oxidative stress agents. The mechanism was linked to increased antioxidant enzyme activity and decreased reactive oxygen species (ROS) levels.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Methylamino)-N-(2-methylphenyl)acetamide hydrochloride, and how can purity be maximized?

  • Methodology : The compound is synthesized via nucleophilic substitution. A typical route involves reacting 2-chloro-N-(2-methylphenyl)acetamide with methylamine in tetrahydrofuran (THF) at 50–60°C for 12–24 hours, followed by HCl treatment to form the hydrochloride salt .
  • Yield Optimization : Purification via recrystallization (e.g., using ethanol/water mixtures) improves purity (>95% by HPLC). Reaction monitoring with TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) ensures minimal byproduct formation .

Q. What analytical techniques are critical for characterizing this compound?

  • Key Techniques :

  • NMR : ¹H and ¹³C NMR confirm structural integrity (e.g., methylamino protons at δ 2.8–3.1 ppm; aromatic protons at δ 6.8–7.2 ppm) .
  • Mass Spectrometry : ESI-MS (m/z 228.72 [M+H⁺]) validates molecular weight .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity .

Q. How does solubility influence experimental design in biological assays?

  • Solubility Profile :

  • Water: 15–20 mg/mL (pH 7.4)
  • DMSO: >50 mg/mL
    • Application : Use aqueous buffers for in vitro enzyme assays (e.g., 10 mM PBS) and DMSO stock solutions for cell-based studies (<0.1% final concentration to avoid cytotoxicity) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Case Study : Discrepancies in receptor-binding affinity (e.g., µ-opioid vs. σ-receptors) may arise from assay conditions.
  • Methodology :

  • Validate binding assays using radiolabeled ligands (e.g., ³H-DAMGO for µ-opioid receptors) under standardized buffer conditions (pH 7.4, 25°C) .
  • Compare IC50 values across multiple cell lines (e.g., HEK293 vs. SH-SY5Y) to isolate tissue-specific effects .

Q. How can computational modeling predict interaction mechanisms with biological targets?

  • Approach :

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model binding to GPCRs (e.g., serotonin 5-HT2A receptor). Focus on hydrogen bonding with acetamide carbonyl and hydrophobic interactions with the 2-methylphenyl group .
  • MD Simulations : Simulate ligand-receptor dynamics (50 ns trajectories) to assess stability of binding poses .

Q. What are the key considerations for designing structure-activity relationship (SAR) studies?

  • Comparative Analysis :

AnalogStructural VariationBioactivity Trend
Target Compound 2-Methylphenyl, methylaminoBaseline (IC50: 10 µM)
N-(3,5-Difluorophenyl) analog Fluorine substitution3× higher affinity for σ-receptors
N-Isopropyl analog Bulkier substituentReduced solubility, lower potency
  • Guidelines : Prioritize substitutions that enhance solubility (e.g., polar groups) without disrupting key pharmacophores .

Q. How can in vitro pharmacokinetic parameters guide drug development?

  • Assay Design :

  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
  • CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
    • Data Interpretation : Low metabolic stability (t1/2 <30 min) may necessitate prodrug strategies .

Contradictions and Validation

Q. Why do synthesis yields vary across studies, and how can reproducibility be ensured?

  • Root Cause : Variations in methylamine concentration (1.5–2.0 M) and reaction time (12–48 hours) impact yields (reported range: 60–85%) .
  • Validation :

  • Standardize methylamine stoichiometry (1.2 equivalents).
  • Monitor reaction progress via in-line FTIR (disappearance of chloroacetamide C-Cl stretch at 750 cm⁻¹) .

Q. How reliable are cytotoxicity profiles derived from non-standardized assays?

  • Critical Analysis : MTT assay results (e.g., IC50 = 50 µM in HeLa cells) may overestimate toxicity due to DMSO interference.
  • Best Practices :

  • Use resazurin-based assays for improved sensitivity.
  • Include vehicle controls (0.1% DMSO) to normalize data .

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